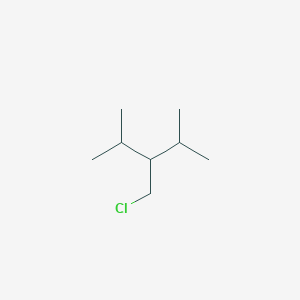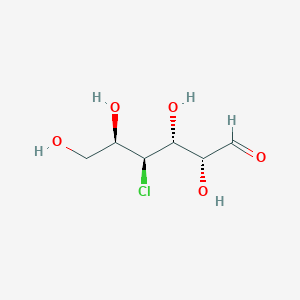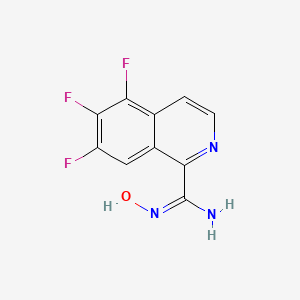![molecular formula C7H11N3S B13159288 3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
3-[(Pyrimidin-2-yl)amino]propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyrimidin-2-yl)amino]propane-1-thiol is a compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol . This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of the thiol group (-SH) and the amino group (-NH-) attached to the propane chain makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol typically involves the reaction of pyrimidine derivatives with appropriate thiol and amine reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 3-aminopropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Pyrimidin-2-yl)amino]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Pyrimidin-2-yl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group, similar to the thiol group in 3-[(Pyrimidin-2-yl)amino]propane-1-thiol.
Uniqueness
This compound is unique due to the presence of both the thiol and amino groups, which provide it with distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-(pyrimidin-2-ylamino)propane-1-thiol |
InChI |
InChI=1S/C7H11N3S/c11-6-2-5-10-7-8-3-1-4-9-7/h1,3-4,11H,2,5-6H2,(H,8,9,10) |
Clé InChI |
ZHKFYGOHFHQWSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


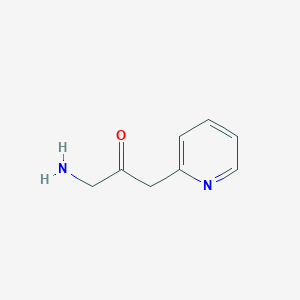
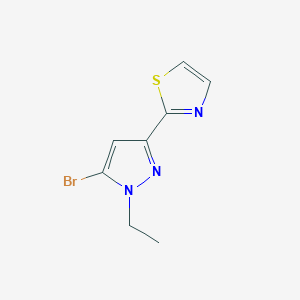
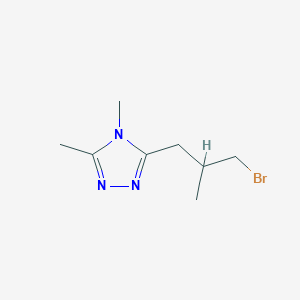
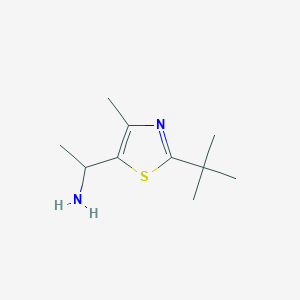
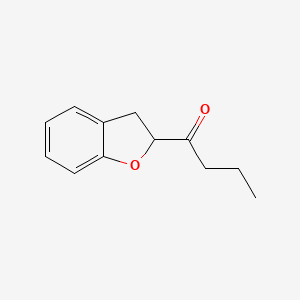

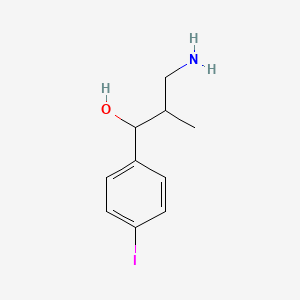
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
